molecular formula C18H15NO4 B5661520 N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5661520
M. Wt: 309.3 g/mol
InChI Key: NTVCFDWLPSDDAU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a carboxamide group and a substituted phenyl ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the substituted phenyl ring. Key steps may include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative.

    Introduction of the Carboxamide Group: This step often involves the reaction of the chromene core with an amine derivative under appropriate conditions.

    Substitution on the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the phenyl ring or the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or chromene core.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

    Coumarin: A simple chromene derivative known for its anticoagulant properties.

    Flavonoids: A class of chromene derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Benzopyran: Another chromene derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromene derivatives.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-7-8-16(22-2)14(9-11)19-17(20)13-10-12-5-3-4-6-15(12)23-18(13)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVCFDWLPSDDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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